

Synthesis and characterization of 4-Chloro-5-methoxy-1H-indole

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-1H-indole

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An In-depth Technical Guide to the Synthesis and Characterization of **4-Chloro-5-methoxy-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for **4-Chloro-5-methoxy-1H-indole**, a halogenated and methoxylated indole derivative. This document serves as a resource for professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

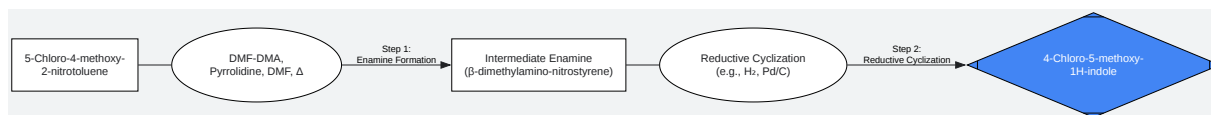
Proposed Synthesis: The Leimgruber-Batcho Indole Synthesis

While specific literature detailing the synthesis of **4-Chloro-5-methoxy-1H-indole** is scarce, a highly efficient and versatile method, the Leimgruber-Batcho indole synthesis, is proposed. This two-step process begins with an appropriately substituted o-nitrotoluene and offers significant

advantages, including high yields, mild reaction conditions, and the ability to produce indoles unsubstituted at the 2 and 3 positions.[3][4]

The proposed pathway commences with 5-Chloro-4-methoxy-2-nitrotoluene as the starting material. This precursor can be synthesized from commercially available compounds like 4-chloro-3-methoxyaniline.[5] The synthesis proceeds in two main steps:

- **Enamine Formation:** The acidic methyl group of the o-nitrotoluene derivative condenses with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to yield a highly conjugated β -dimethylamino-2-nitrostyrene intermediate (an enamine).[6]
- **Reductive Cyclization:** The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes onto the enamine double bond. Subsequent elimination of dimethylamine yields the aromatic indole ring.[4] This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reducing agents like Raney Nickel and hydrazine.[4][7]



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Caption: Proposed Leimgruber-Batcho synthesis of **4-Chloro-5-methoxy-1H-indole**.

Characterization Data

The following tables summarize the predicted physical and spectroscopic data for **4-Chloro-5-methoxy-1H-indole**. This data is derived from computational prediction tools and analysis of structurally similar compounds, as direct experimental values are not widely published.[8][9][10]

Table 1: Physical and Molecular Properties

Property	Value
Molecular Formula	C ₉ H ₈ ClNO
Molecular Weight	181.62 g/mol
Predicted Appearance	Off-white to light brown solid
Predicted Melting Point	75-85 °C
Predicted XlogP	2.6

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~8.20	br s	N-H (H1)
~7.25	t	H2
~7.15	d	H7
~6.95	d	H6
~6.55	t	H3
~3.90	s	-OCH ₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~150.0	C5
~137.5	C7a
~129.0	C3a
~124.0	C2
~118.0	C4
~115.0	C7
~111.0	C6
~101.5	C3
~56.5	-OCH ₃

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment
183	~33	[M+2] ⁺ (presence of ³⁷ Cl isotope)
181	100	[M] ⁺ (Molecular Ion, presence of ³⁵ Cl)
166	~85	[M-CH ₃] ⁺
138	~40	[M-CH ₃ -CO] ⁺

Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H Stretch
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1610, 1580	Medium-Strong	C=C Aromatic Ring Stretch
~1250	Strong	Aryl-O Asymmetric Stretch
~1050	Strong	Aryl-O Symmetric Stretch
~850-750	Strong	C-Cl Stretch

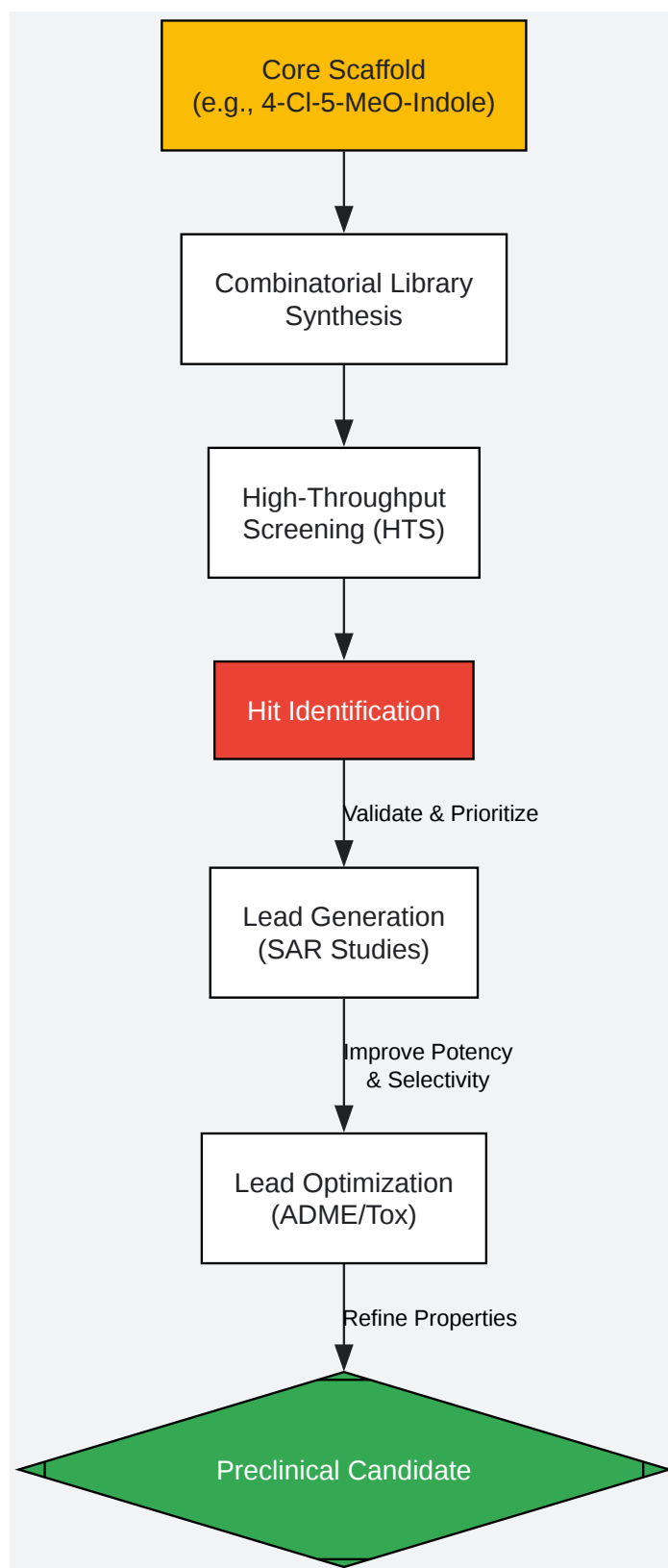
Role in Drug Discovery

The indole scaffold is a key building block in modern drug discovery, forming the core of numerous approved drugs.[\[11\]](#) Its structural versatility allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The specific substituents on the **4-Chloro-5-methoxy-1H-indole** scaffold are significant for modulating its physicochemical and pharmacological properties:

- **Chloro Group (C4):** The electron-withdrawing chlorine atom can enhance binding affinity through halogen bonding, increase lipophilicity (affecting cell permeability and distribution), and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.
- **Methoxy Group (C5):** The electron-donating methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. It can also be a site for metabolism (O-demethylation), which can be a factor in drug design and duration of action.

The combination of these substituents on the indole core creates a unique chemical entity with potential for development into novel therapeutic agents targeting a variety of signaling pathways.



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Caption: General workflow for drug discovery starting from a privileged scaffold.

Experimental Protocols

Proposed Synthesis of 4-Chloro-5-methoxy-1H-indole

Step 1: Synthesis of (E)-1-(2-(5-chloro-4-methoxy-2-nitrophenyl)vinyl)-N,N-dimethylamine

- To a solution of 5-Chloro-4-methoxy-2-nitrotoluene (1.0 eq) in 5 mL of dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).
- Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the volatile components under reduced pressure using a rotary evaporator.
- The resulting crude red-brown residue, the enamine intermediate, can be used directly in the next step or purified by recrystallization from methanol.

Step 2: Reductive Cyclization to **4-Chloro-5-methoxy-1H-indole**

- Dissolve the crude enamine intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v).
- Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution under a nitrogen atmosphere.
- To this stirred suspension, add 85% hydrazine hydrate (3.0 eq) dropwise. An exothermic reaction with vigorous gas evolution will be observed. Maintain the temperature between 40-50 °C using a water bath.
- After the initial reaction subsides, continue stirring at 50 °C for 2-3 hours until the reaction is complete (monitored by TLC).
- Cool the mixture and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure **4-Chloro-5-methoxy-1H-indole**.

Protocols for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[\[12\]](#)
 - Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[13\]](#)
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
 - Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.[\[9\]](#)
 - Acquire the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.
- Infrared (IR) Spectroscopy:
 - Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9]

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